Cas no 2034312-83-7 (2-(2-methoxyphenyl)-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamide)

2-(2-Methoxyphenyl)-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamide is a synthetic organic compound featuring a methoxyphenyl acetamide core linked to a pyridine-pyrazole moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecule development. The methoxy and pyrazole groups enhance solubility and binding affinity, while the pyridine ring offers versatility for further functionalization. Its well-defined synthetic pathway ensures high purity and reproducibility, making it suitable for research applications in drug discovery and pharmacological studies. The compound’s stability under standard laboratory conditions further supports its use in exploratory and optimization workflows.
2-(2-methoxyphenyl)-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamide structure
2034312-83-7 structure
Product Name:2-(2-methoxyphenyl)-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamide
CAS No:2034312-83-7
MF:C19H20N4O2
MW:336.387703895569
CID:6122102
PubChem ID:119105323
Update Time:2025-08-04

2-(2-methoxyphenyl)-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methoxyphenyl)-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamide
    • AKOS026704404
    • 2034312-83-7
    • 2-(2-methoxyphenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
    • F6560-8184
    • 2-(2-methoxyphenyl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide
    • 2-(2-methoxyphenyl)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide
    • Inchi: 1S/C19H20N4O2/c1-23-13-16(12-22-23)17-8-7-14(10-20-17)11-21-19(24)9-15-5-3-4-6-18(15)25-2/h3-8,10,12-13H,9,11H2,1-2H3,(H,21,24)
    • InChI Key: WXQINYYUCVHWEK-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=CC=1CC(NCC1=CN=C(C=C1)C1C=NN(C)C=1)=O

Computed Properties

  • Exact Mass: 336.15862589g/mol
  • Monoisotopic Mass: 336.15862589g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 69Ų

2-(2-methoxyphenyl)-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamide Pricemore >>

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Additional information on 2-(2-methoxyphenyl)-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamide

Comprehensive Overview of 2-(2-Methoxyphenyl)-N-{6-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-ylMethyl}Acetamide (CAS No. 2034312-83-7)

The compound 2-(2-methoxyphenyl)-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamide (CAS No. 2034312-83-7) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. With its unique structural features, including a methoxyphenyl group and a pyrazolylpyridine moiety, this compound exhibits promising potential in drug discovery and development. Researchers are particularly interested in its role as a potential modulator of biological pathways, making it a subject of ongoing studies in medicinal chemistry.

One of the key reasons for the growing interest in 2-(2-methoxyphenyl)-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamide is its structural similarity to known bioactive molecules. The presence of the 1-methyl-1H-pyrazol-4-yl group is often associated with kinase inhibition, a hot topic in current cancer and inflammation research. Additionally, the methoxy substituent on the phenyl ring can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability, which are critical factors in drug design.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and targeted therapy. 2-(2-methoxyphenyl)-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamide fits into this trend as a candidate for further exploration. Its pyridine and pyrazole rings are common pharmacophores found in FDA-approved drugs, which enhances its credibility as a potential lead compound. Researchers are actively investigating its interactions with various biological targets, including enzymes and receptors involved in disease pathways.

The synthesis of 2-(2-methoxyphenyl)-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamide typically involves multi-step organic reactions, including amide bond formation and heterocyclic coupling. These processes require careful optimization to achieve high yields and purity, which are essential for subsequent biological testing. The compound's CAS number 2034312-83-7 serves as a unique identifier, facilitating its tracking in chemical databases and regulatory submissions.

From a commercial perspective, 2-(2-methoxyphenyl)-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamide is available through specialized chemical suppliers catering to the pharmaceutical and biotechnology sectors. Its applications extend beyond drug discovery, as it may also serve as a valuable intermediate in the synthesis of more complex molecules. The compound's molecular weight and lipophilicity are key parameters that researchers consider when designing experiments or formulating drug candidates.

As the scientific community continues to explore the therapeutic potential of 2-(2-methoxyphenyl)-N-{6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamide, its role in addressing unmet medical needs becomes increasingly apparent. Whether as a tool compound in academic research or a starting point for industrial drug development, this molecule represents a fascinating intersection of chemistry and biology. Future studies will likely focus on optimizing its bioavailability and target selectivity, paving the way for potential clinical applications.

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